![molecular formula C8H9BrClNO B594380 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 1350738-87-2](/img/structure/B594380.png)

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C8H9BrClNO. It is a derivative of benzoxazine, a class of compounds known for their diverse biological activities.

Applications De Recherche Scientifique

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an antibacterial, anticancer, and anticonvulsant agent.

Material Science: The compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biological Studies: It serves as a tool in studying various biological pathways and mechanisms.

Mécanisme D'action

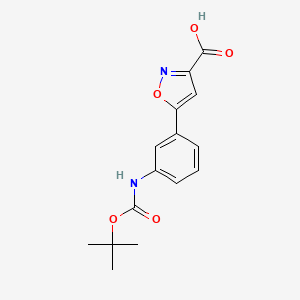

While the exact mechanism of action for this compound is not clear, a related compound, “7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole”, has been studied for its anticancer activity . It was found that some of these compounds exhibited remarkable anticancer activity compared to the standard drug etoposide . Molecular docking studies with EGFR also strengthened the in vitro anticancer activity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

As this compound is part of a collection of unique chemicals provided to early discovery researchers , it may be used in future research to explore its potential applications. Given the observed anticancer activity of related compounds , it could be particularly interesting to investigate its potential use in cancer treatment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase-transfer catalyst like tetrabutylammonium bromide (TEBA) in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired benzoxazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction can lead to the formation of different functionalized derivatives .

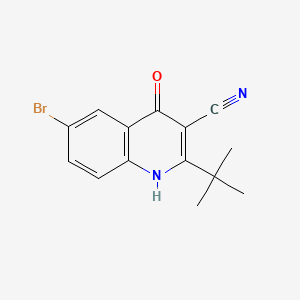

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine

- 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Uniqueness

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new therapeutic agents and materials .

Propriétés

IUPAC Name |

7-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5,10H,3-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJKEPXQSCQPEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719234 |

Source

|

| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350738-87-2 |

Source

|

| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B594306.png)

![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)

![sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B594314.png)

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B594315.png)